molecular formula C17H13N3OS B300002 3-{[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile

3-{[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile

Cat. No. B300002
M. Wt: 307.4 g/mol
InChI Key: BCCDETHIPAUGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile involves the inhibition of certain enzymes and proteins, such as topoisomerase II and tubulin, which are essential for the growth and division of cancer cells. The compound also disrupts the bacterial cell wall and inhibits the synthesis of bacterial DNA, leading to the death of bacterial cells.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile exhibits low toxicity and does not cause significant changes in biochemical and physiological parameters, such as liver and kidney function, lipid profile, and blood glucose levels. However, further studies are needed to determine the long-term effects of this compound on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile in lab experiments is its high potency and specificity towards cancer cells and bacteria. This makes it a promising candidate for drug discovery and development. However, the compound is highly insoluble in water, which limits its use in certain experiments and formulations.

Future Directions

There are several future directions for the research and development of 3-{[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of novel formulations and drug delivery systems that can enhance the solubility and bioavailability of the compound. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as material science and environmental science.
In conclusion, 3-{[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile is a promising compound that has shown potential applications in various fields. Its high potency and specificity towards cancer cells and bacteria make it a promising candidate for drug discovery and development. Further research is needed to optimize the synthesis method, develop novel formulations, and explore its potential applications in other fields.

Synthesis Methods

The synthesis of 3-{[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile involves the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline-2-thiol with benzyl cyanide. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, in a suitable solvent, such as dimethylformamide. The product is obtained in good yields and can be purified by recrystallization.

Scientific Research Applications

3-{[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer and lung cancer cells. It has also been found to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Product Name

3-{[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

IUPAC Name

3-[(3-methyl-4-oxoquinazolin-2-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C17H13N3OS/c1-20-16(21)14-7-2-3-8-15(14)19-17(20)22-11-13-6-4-5-12(9-13)10-18/h2-9H,11H2,1H3

InChI Key

BCCDETHIPAUGJT-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC(=C3)C#N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=CC=C3)C#N

solubility

0.4 [ug/mL]

Origin of Product

United States

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